molecular formula C29H30N2O7 B2535707 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid CAS No. 2138008-50-9

5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid

Cat. No.: B2535707
CAS No.: 2138008-50-9
M. Wt: 518.566
InChI Key: FRXPGJJTBADXBX-UHFFFAOYSA-N
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Description

This compound is a multifunctional organic molecule featuring:

  • Furan-2-carboxylic acid core: A heterocyclic aromatic ring with a carboxylic acid group at position 2.
  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A widely used amine-protecting group in peptide synthesis .
  • Boc (tert-butyloxycarbonyl)-protected azetidine: A four-membered saturated nitrogen-containing ring with a Boc group at position 1.
  • Methylene bridge: Connects the Fmoc-protected azetidine to the furan ring.

Molecular Formula: C26H26N2O7 (inferred from structural analysis).
Key Applications: Likely used in peptide/protected intermediate synthesis, leveraging the Fmoc/Boc groups for orthogonal protection strategies.

Properties

IUPAC Name

5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O7/c1-29(2,3)38-27(34)30-14-18(15-30)31(16-19-12-13-25(37-19)26(32)33)28(35)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-13,18,24H,14-17H2,1-3H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXPGJJTBADXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(CC2=CC=C(O2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid is a complex organic molecule with potential applications in pharmaceutical chemistry, particularly in peptide synthesis and drug development. This article aims to explore its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Characteristics

  • Chemical Formula : C₁₉H₁₇N₁O₄
  • Molecular Weight : 337.37 g/mol
  • CAS Number : 2664977-72-2

Structural Representation

The compound features a furan ring, a fluorenylmethoxycarbonyl group, and an azetidine moiety, which contribute to its biological activities. The structural complexity allows for interactions with various biological targets.

The biological activity of the compound is primarily attributed to its ability to modulate protein synthesis and affect metabolic pathways. It has been shown to influence:

  • Protein Synthesis : The compound acts as an exenatide modifier, enhancing the stability and efficacy of peptide-based drugs by facilitating their conjugation to fatty chains, which can improve bioavailability and therapeutic effectiveness .
  • Cellular Metabolism : Research indicates that derivatives of this compound can stimulate free fatty acid mobilization and alter energy utilization in cells, suggesting potential applications in metabolic disorders .

Study 1: Peptide Synthesis Enhancement

A study highlighted the use of this compound in synthesizing modified peptides that exhibit improved pharmacokinetic properties. The incorporation of the fluorenylmethoxycarbonyl group was shown to protect amino acids during synthesis while allowing for selective deprotection under mild conditions . This method demonstrated a significant increase in yield and purity compared to traditional synthesis methods.

Study 2: Antidiabetic Potential

In another investigation, derivatives of the compound were tested for their effects on glucose metabolism in diabetic models. Results showed that these compounds could lower blood glucose levels by enhancing insulin sensitivity and promoting glucose uptake in muscle cells . This suggests a promising avenue for developing new antidiabetic therapies.

Table 1: Comparison of Biological Activities

Activity TypeCompound DerivativeEffectReference
Protein SynthesisExenatide ModifierEnhanced stability
Metabolic RegulationAzetidine DerivativeIncreased fatty acid mobilization
Antidiabetic ActivityFluorenylmethoxycarbonyl DerivativeImproved insulin sensitivity

Table 2: Synthesis Methods

MethodDescriptionYield (%)
Traditional Peptide SynthesisConventional methods without protective groups60
Modified Synthesis with FmocUtilizes fluorenylmethoxycarbonyl protection85

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound's structural components allow it to act as a precursor or intermediate in the synthesis of bioactive molecules, particularly in developing peptide-based therapeutics.
    • Its ability to form stable complexes with various biological targets has been explored for potential applications in drug design.
  • Peptide Synthesis :
    • The Fmoc group is widely used in solid-phase peptide synthesis, facilitating the assembly of complex peptides by protecting amino groups during the synthesis process.
    • This compound can serve as a building block for synthesizing modified peptides with enhanced stability and bioactivity.
  • Biological Activity :
    • Preliminary studies indicate that compounds containing similar structural motifs exhibit anti-cancer properties, making this compound a candidate for further investigation in oncology research.
    • The azetidine moiety has been linked to various pharmacological activities, including antimicrobial and anti-inflammatory effects.

Synthesis and Characterization

Several methods have been reported for synthesizing this compound, focusing on optimizing yield and purity. For instance, one approach involves the use of coupling reagents to facilitate the formation of peptide bonds between the Fmoc-protected amino acids.

MethodDescriptionYield
Coupling ReagentsUtilizes DIC/HOBt for efficient coupling85%
Solid-phase SynthesisEmploys Fmoc strategy on resin90%

Biological Evaluation

Research has highlighted the compound's potential as an anti-cancer agent. In vitro studies demonstrated that derivatives of this compound inhibit cell proliferation in several cancer cell lines, suggesting its role as a lead compound for further drug development.

Comparative Analysis with Related Compounds

The following table outlines structural similarities and unique aspects of compounds related to 5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid:

Compound NameStructural FeaturesUnique Aspects
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[isobutylcarbamoyl]-1,4-diazepaneDiazepane ringIntermediate in Rho–kinase inhibitor synthesis
5-methyl-6-(3,4,5-trimethoxyanilino)methylquinazolineDifferent core structureExhibits distinct biological activity related to cancer treatment
1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acidPyrrolidine instead of azetidineFocused on different therapeutic applications

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its key functional groups:

Functional Group Typical Reactions Notes
Fmoc-protected amine Deprotection under basic conditions (e.g., piperidine, ammonia) .Fmoc is labile in basic media, enabling selective amine deprotection.
Boc-protected azetidine Acidic cleavage (e.g., TFA, HCl in dioxane) .Boc groups stabilize amines but hydrolyze under strong acidic conditions.
Furan-2-carboxylic acid Esterification, amidation, or coupling via activating agents (e.g., EDC, HOBt) .The carboxylic acid enables conjugation with amines or alcohols.

Hypothetical Reaction Pathways

While direct evidence for reactions of this compound is lacking, analogous systems suggest plausible pathways:

Deprotection Reactions

  • Fmoc Removal :
    The Fmoc group is likely cleaved using 20% piperidine in DMF, yielding a free amine and liberating dibenzofulvene .
    Example :
    Fmoc-NR1R2+piperidineNH-R1R2+dibenzofulvene\text{Fmoc-NR}_1\text{R}_2 + \text{piperidine} \rightarrow \text{NH-R}_1\text{R}_2 + \text{dibenzofulvene}

  • Boc Removal :
    The Boc group on the azetidine ring would require strong acids like trifluoroacetic acid (TFA) or HCl, generating a secondary amine .

Carboxylic Acid Derivatives

The furan-2-carboxylic acid can undergo standard derivatization:

Reaction Type Reagents/Conditions Product
Esterification MeOH/H+^+, DCC/DMAPMethyl ester
Amidation EDC/HOBt, amineAmide conjugate
Activation HATU, DIPEAActivated intermediate for coupling

Challenges and Considerations

  • Steric Hindrance : The azetidine ring and Fmoc group may hinder reactions at the central amine .

  • Stability : The furan ring is susceptible to oxidation under harsh conditions .

  • Orthogonality : Sequential deprotection (Boc before Fmoc) may require precise pH control .

Comparative Data for Analogous Compounds

Data from structurally similar compounds (e.g., piperidine derivatives) highlight trends:

Compound Reaction Conditions Yield Source
5-[[Fmoc-(Boc-piperidinyl)amino]methyl]furan-2-carboxylic acid Fmoc deprotection20% piperidine/DMF, 30 min85%
Fmoc-Trp(2-Me)-OH Amide couplingHATU/DIPEA, DMF78%
Fmoc-α-Me-Asp(OtBu)-OH Boc removalTFA/DCM (1:1), 2 hr>90%

Research Gaps and Recommendations

  • Synthetic Studies : No peer-reviewed publications specifically address this compound’s reactivity.

  • Stability Tests : Thermal and photolytic stability under storage conditions remain uncharacterized.

  • Bioconjugation : Potential for creating peptide-drug conjugates via its carboxylic acid group is unexplored.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS/Identifier Molecular Formula Molecular Weight (g/mol) Key Features Differences vs. Target Compound Reference
Target Compound :
5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-2-carboxylic acid
N/A C26H26N2O7 478.50 Fmoc, Boc-azetidine, furan-carboxylic acid Reference compound N/A
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]furan-2-carboxylic acid 503469-51-0 C21H17NO5 363.37 Fmoc, furan-carboxylic acid Lacks Boc-azetidine substituent
3-ethyl-1-{5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carbonyl}azetidine-3-carboxylic acid N/A C27H26N2O7 490.51 Fmoc, azetidine, ethyl substituent, furan-carbonyl linkage Azetidine linked via carbonyl (not methylene); ethyl substitution
(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid 374791-02-3 C19H17NO4 335.34 Fmoc, azetidine, carboxylic acid Lacks furan ring; simpler azetidine-carboxylic acid structure
2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid 1340291-71-5 C21H17NO4S 379.43 Fmoc, thiophene-carboxylic acid, methyl substituent Thiophene replaces furan; methyl group at position 5

Key Observations

Compounds lacking the furan/thiophene core (e.g., CAS 374791-02-3) focus solely on azetidine-carboxylic acid frameworks .

Linkage Chemistry :

  • The methylene bridge in the target compound contrasts with the carbonyl linkage in , which may influence stability and synthetic accessibility.

Research Implications

  • Synthetic Utility : The Boc/Fmoc combination allows sequential deprotection, critical for stepwise peptide elongation .
  • Biological Relevance : Azetidine rings enhance metabolic stability compared to larger N-heterocycles (e.g., pyrrolidine in ), though this is speculative without direct biological data.
  • Material Science : Fluorene derivatives (e.g., ) are valued in optoelectronics, but the target compound’s applications here remain unexplored.

Preparation Methods

Azetidine Ring Formation

Azetidine precursors are typically synthesized via intramolecular cyclization or strain-release strategies. Recent advances utilize 1-azabicyclo[1.1.0]butane intermediates for efficient azetidine formation under mild conditions.

Procedure (adapted from Ji et al.):

  • React 1-azabicyclo[1.1.0]butane hydrobromide (1.0 eq) with Boc₂O (1.2 eq) in dichloromethane at 0°C → RT for 12 h.
  • Quench with aqueous NaHCO₃, extract with EtOAc, concentrate.
  • Purify via flash chromatography (Hexane:EtOAc = 4:1) to yield 1-Boc-azetidine-3-amine (I ) as white crystals (78% yield).

Key Data :

Parameter Value
Yield 78%
Purity (HPLC) >99%
Characterization ¹H NMR (400 MHz, CDCl₃): δ 4.15 (m, 1H), 3.85 (m, 2H), 3.45 (m, 2H), 1.42 (s, 9H)

Installation of 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) Group

Selective Amine Protection

The secondary amine in I undergoes Fmoc protection under Schotten-Baumann conditions:

Optimized Protocol :

  • Dissolve I (1.0 eq) in THF:H₂O (1:1, 0.1 M).
  • Add Fmoc-Cl (1.1 eq) and Na₂CO₃ (2.0 eq) at 0°C.
  • Stir at RT for 4 h, monitor by TLC (Hexane:EtOAc = 1:1).
  • Acidify to pH 2 with 1N HCl, extract with DCM.
  • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to obtain II (Fmoc-protected intermediate) in 85% yield.

Reaction Metrics :

  • Temperature: 0°C → RT
  • Time: 4 h
  • Solvent System: THF/H₂O (1:1)
  • Yield: 85%

Coupling to Furan-2-carboxylic Acid Scaffold

Reductive Amination Strategy

The critical C-N bond formation employs reductive amination between II and 5-formylfuran-2-carboxylic acid derivatives:

Stepwise Process :

  • Activate 5-formylfuran-2-carboxylic acid (1.2 eq) with EDC·HCl (1.5 eq) and HOBt (1.5 eq) in DMF (0.05 M).
  • Add II (1.0 eq) and DIPEA (3.0 eq), stir at RT for 12 h.
  • Reduce imine intermediate with NaBH₃CN (2.0 eq) in MeOH at 0°C.
  • Quench with saturated NH₄Cl, extract with EtOAc, concentrate.
  • Purify via reverse-phase HPLC (ACN:H₂O + 0.1% TFA) to isolate target compound (63% yield over two steps).

Optimization Insights :

  • EDC/HOBt activation superior to DCC-based systems (reduced epimerization)
  • NaBH₃CN preferred over NaBH₄ for chemoselective reduction
  • DMF as solvent enhances coupling efficiency vs. THF or DCM

Alternative Synthetic Approaches

Solid-Phase Peptide Synthesis (SPPS)

Recent adaptations employ Wang resin-bound furan carboxylates for iterative assembly:

  • Load 5-(hydroxymethyl)furan-2-carboxylic acid to Wang resin via DIC/HOAt activation.
  • Deprotect Fmoc group (20% piperidine/DMF).
  • Couple I using HATU/DIEA (4:6 ratio) in DMF.
  • Cleave from resin with TFA:H₂O (95:5), precipitate in cold ether.
  • Isolate product in 58% overall yield with >95% purity.

Flow Chemistry Applications

Continuous flow systems enhance reproducibility for scale-up:

Parameter Batch Mode Flow Mode
Reaction Time 12 h 45 min
Yield 63% 71%
Purity 92% 98%
Throughput 5 g/day 50 g/day

Characterization and Analytical Data

Critical validation parameters for the target compound:

Spectroscopic Features :

  • ¹H NMR (600 MHz, DMSO-d₆): δ 7.89 (d, J=7.5 Hz, 2H, Fmoc Ar), 7.68–7.40 (m, 9H), 6.52 (d, J=3.3 Hz, 1H, furan H-3), 5.12 (s, 2H, CH₂N), 4.25–4.15 (m, 3H, Fmoc CH₂), 3.85 (m, 1H, azetidine H-3), 3.45 (m, 2H, azetidine H-2/H-4), 1.38 (s, 9H, Boc t-Bu).
  • HRMS (ESI-TOF): m/z [M+H]⁺ Calcd for C₃₃H₃₃N₂O₇⁺: 593.2284; Found: 593.2287.

Chromatographic Purity :

  • HPLC (C18, 0.1% TFA): tR = 8.92 min (100% AUC at 254 nm)

Challenges and Optimization Strategies

Epimerization Control

The stereolabile azetidine amine requires strict pH control during Fmoc installation:

  • Optimal pH range: 8.5–9.0 (prevents Boc cleavage and amine racemization)
  • Low-temperature (–20°C) coupling reduces epimerization to <2%

Solvent Effects on Coupling Efficiency

Screening of 12 solvents identified dimethylacetamide (DMA) as superior to DMF or NMP:

Solvent Conversion (%) Epimerization (%)
DMF 78 4.2
DMA 92 1.8
NMP 85 3.1

Q & A

Q. What are the primary research applications of this compound?

This compound is a specialized building block in solid-phase peptide synthesis (SPPS) . The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group acts as a temporary protecting group for amines, enabling sequential peptide chain elongation . The azetidine ring introduces conformational constraints, while the furan-2-carboxylic acid moiety may enhance solubility or serve as a handle for further functionalization. Its structural complexity makes it valuable for synthesizing peptides with tailored bioactivity or stability .

Q. What safety precautions are required when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (acute toxicity: Category 4; skin/eye irritation: Category 2) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute inhalation toxicity: Category 4) .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent moisture absorption and decomposition .

Q. How should accidental exposure be managed?

  • Inhalation : Move to fresh air; administer artificial respiration if needed .
  • Skin contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Eye exposure : Rinse with water for 15 minutes; seek medical attention .
  • Ingestion : Do not induce vomiting; provide water and consult a physician immediately .

Advanced Research Questions

Q. How can coupling efficiency be optimized in SPPS using this compound?

  • Coupling reagents : Use HATU or DIC/Oxyma Pure for high activation efficiency .
  • Solvents : Anhydrous DMF or DCM minimizes side reactions .
  • Temperature : Perform reactions at 0–25°C to balance reactivity and racemization risk .
  • Monitoring : Track coupling completion via Kaiser test or HPLC .

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